

Discovery and Development of Osimertinib (AZD9291)

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Compound of Interest

Compound Name: *Anticancer agent 260*

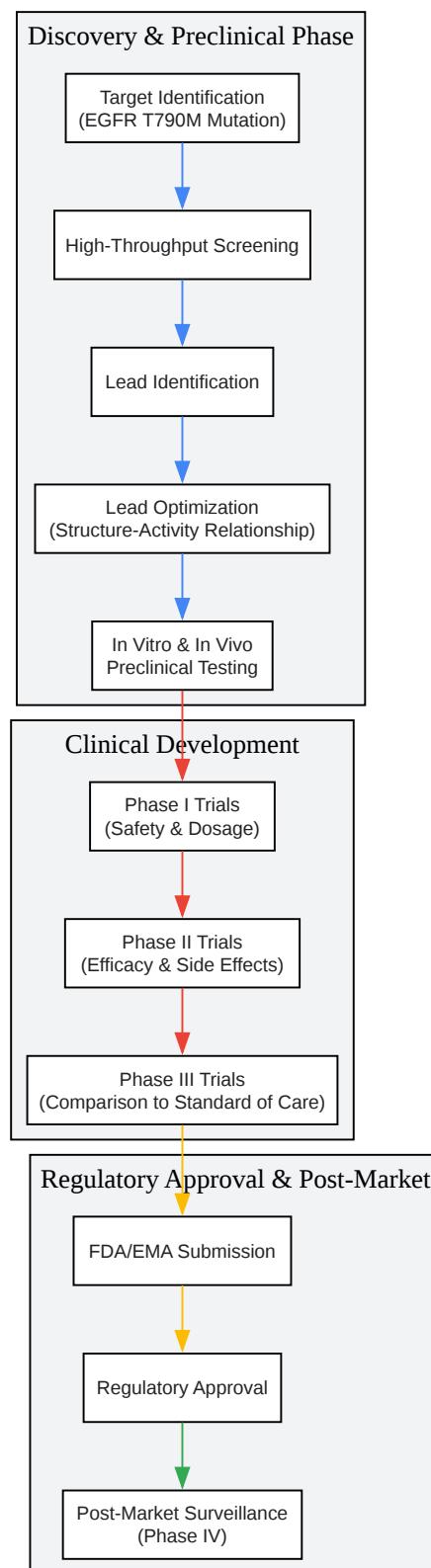
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Osimertinib was developed to address the clinical challenge of acquired resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). The primary mechanism of this resistance is the emergence of the T790M mutation in the EGFR gene.

Drug Discovery Cascade

The discovery of Osimertinib followed a structured drug discovery and development pipeline, beginning with target identification and culminating in clinical approval.

[Click to download full resolution via product page](#)**Figure 1:** Osimertinib Drug Discovery and Development Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Osimertinib.

Cell Line	EGFR Mutation Status	Osimertinib IC50 (nM)	Gefitinib IC50 (nM)
PC9	Exon 19 Deletion	15	20
H1975	L858R + T790M	12	>10,000
H3255	L858R	25	30

Table 1: In Vitro Cellular Proliferation Inhibition (IC₅₀).

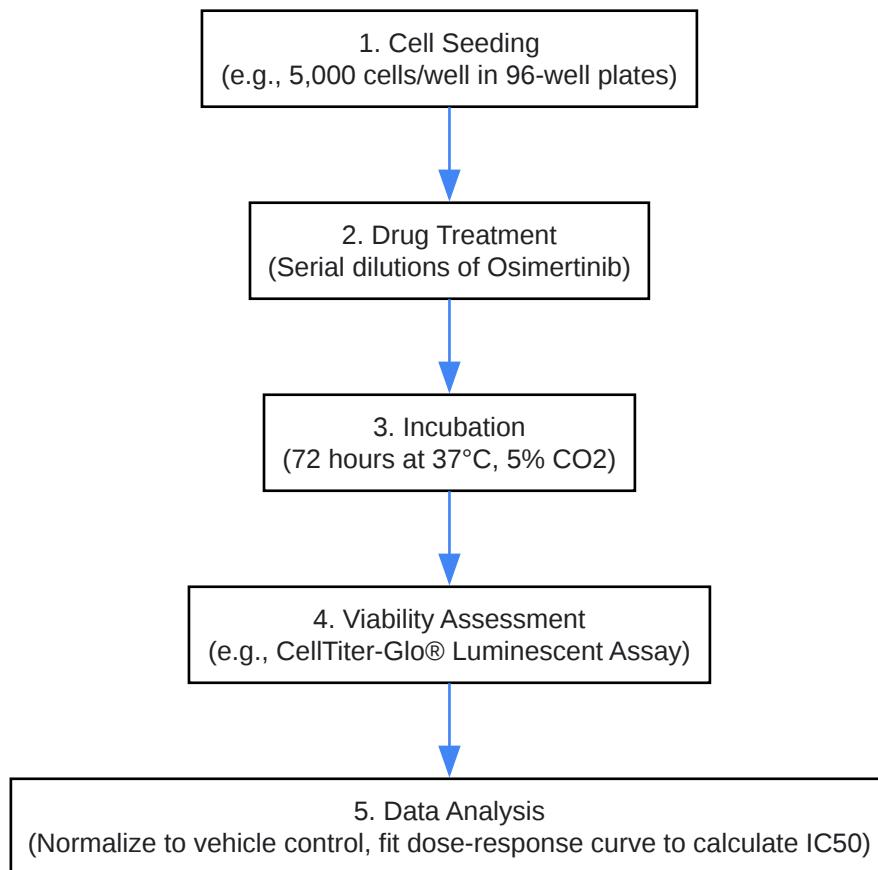
Xenograft Model	Tumor Growth Inhibition (%)	Dosage (mg/kg/day)
H1975 (T790M)	95	25
PC9 (Exon 19 Del)	88	25

Table 2: In Vivo Efficacy in Xenograft Models.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of Osimertinib.



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Figure 2: Workflow for In Vitro Cell Proliferation Assay.

Methodology:

- Cell Culture: NSCLC cell lines (e.g., PC9, H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Plating: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: A serial dilution of Osimertinib (typically from 0.01 nM to 10 µM) is prepared and added to the respective wells. A vehicle control (DMSO) is also included.
- Incubation: Plates are incubated for 72 hours.

- **Viability Measurement:** Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
- **Data Analysis:** The luminescence readings are normalized to the vehicle-treated control wells. The IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

In Vivo Xenograft Studies

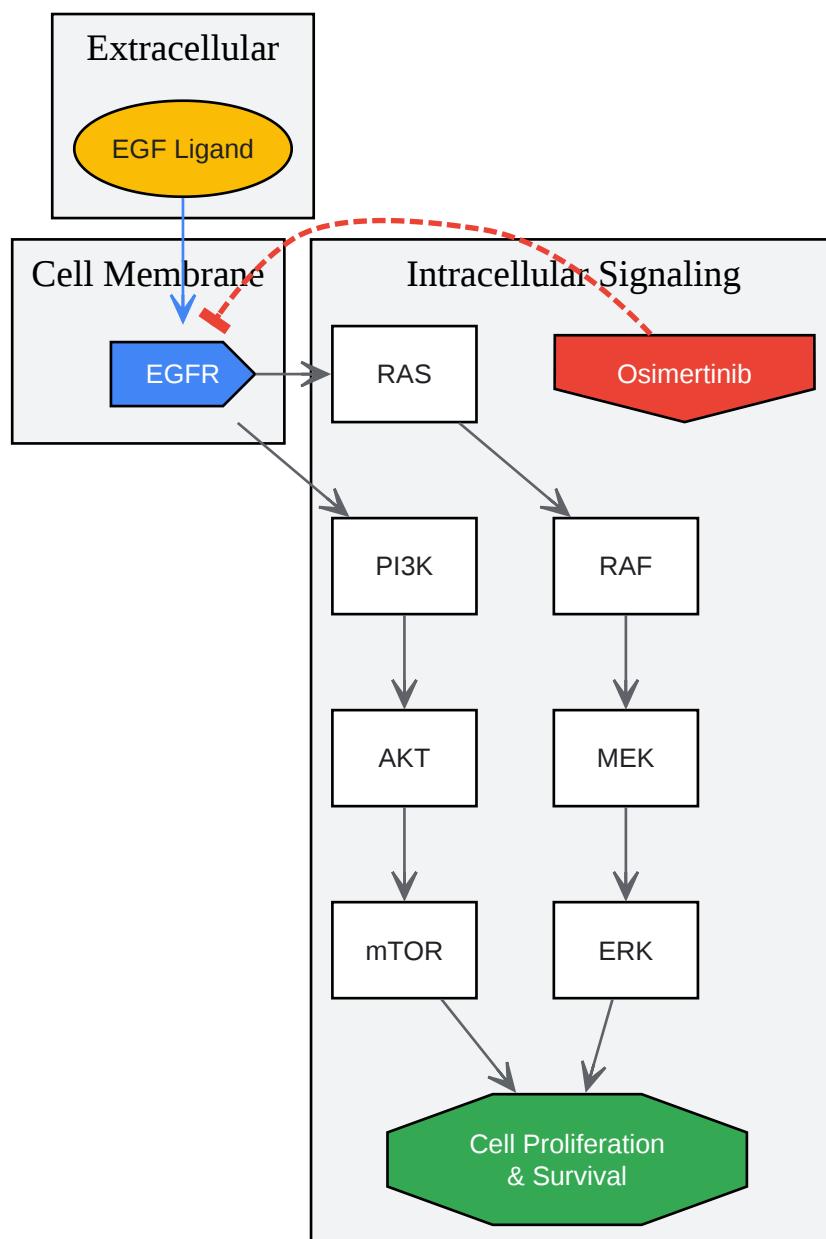
This protocol describes the evaluation of Osimertinib's antitumor activity in a mouse model.

Methodology:

- **Animal Models:** Immunocompromised mice (e.g., BALB/c nude) are used.
- **Tumor Implantation:** 5-10 million H1975 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).
- **Drug Administration:** Mice are randomized into treatment and control groups. Osimertinib is administered orally once daily at a specified dose (e.g., 25 mg/kg). The control group receives the vehicle.
- **Efficacy Endpoint:** Treatment continues for a defined period (e.g., 21 days). The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed.

Signaling Pathway Visualization

Osimertinib targets the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival. Osimertinib inhibits the kinase activity of EGFR, thereby blocking these downstream signals.



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Figure 3: Osimertinib Mechanism of Action on the EGFR Signaling Pathway.

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